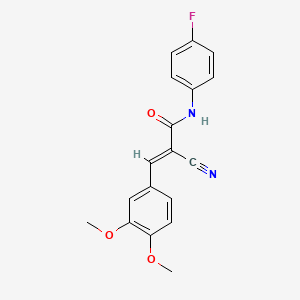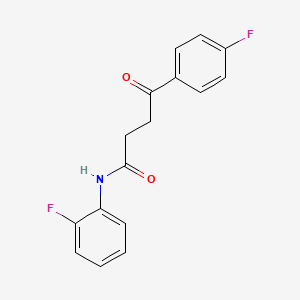
2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)acrylamide, also known as CDDO-F4, is a synthetic compound that has shown promising results in scientific research. This compound has been studied extensively due to its potential applications in various fields, including cancer treatment, inflammation, and neurodegenerative diseases.
科学研究应用
2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)acrylamide has been studied for its potential applications in various fields, including cancer treatment, inflammation, and neurodegenerative diseases. In cancer treatment, 2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)acrylamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth. Inflammation is a common factor in many diseases, and 2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)acrylamide has been shown to have anti-inflammatory properties. In neurodegenerative diseases, 2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)acrylamide has been shown to protect neurons from oxidative stress and reduce inflammation.
作用机制
The mechanism of action of 2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)acrylamide is complex and involves multiple pathways. 2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)acrylamide has been shown to activate the Nrf2 pathway, which leads to the upregulation of antioxidant genes and the reduction of oxidative stress. 2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)acrylamide also inhibits the NF-kB pathway, which is involved in inflammation. Additionally, 2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)acrylamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)acrylamide has been shown to have various biochemical and physiological effects. In cancer cells, 2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)acrylamide induces apoptosis by activating caspase enzymes and increasing the expression of pro-apoptotic genes. In inflammation, 2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)acrylamide reduces the production of pro-inflammatory cytokines and inhibits the activity of inflammatory enzymes. In neurodegenerative diseases, 2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)acrylamide protects neurons from oxidative stress and reduces inflammation.
实验室实验的优点和局限性
2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)acrylamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. It is also stable and can be stored for long periods of time. However, 2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)acrylamide has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of 2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)acrylamide is complex, which can make it difficult to study.
未来方向
There are several future directions for the study of 2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)acrylamide. One direction is to study its potential applications in other diseases, such as cardiovascular disease and diabetes. Another direction is to study its potential use in combination with other drugs for cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of 2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)acrylamide and its effects on various pathways.
合成方法
2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)acrylamide is synthesized using a multi-step process that involves the reaction of 3,4-dimethoxybenzaldehyde with malononitrile, followed by the reaction of the resulting intermediate with 4-fluoroaniline. The final step involves the reaction of the intermediate with acryloyl chloride to obtain 2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)acrylamide.
属性
IUPAC Name |
(E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c1-23-16-8-3-12(10-17(16)24-2)9-13(11-20)18(22)21-15-6-4-14(19)5-7-15/h3-10H,1-2H3,(H,21,22)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIJSLZYKDOICR-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methylphenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5873645.png)
![2-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5873651.png)
![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}-3-methoxybenzenesulfonamide](/img/structure/B5873659.png)
![1-(4-fluorophenyl)-4-[(2-nitrophenyl)acetyl]piperazine](/img/structure/B5873671.png)

![1-[(4-fluorophenyl)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5873690.png)
![N'-{[(4-ethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5873697.png)
![2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide](/img/structure/B5873712.png)
![phenyl[3-(phenylsulfonyl)phenyl]methanone](/img/structure/B5873713.png)


![3-nitro-N'-[1-(10H-phenothiazin-2-yl)ethylidene]benzohydrazide](/img/structure/B5873729.png)
![7-isopropoxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5873755.png)
![N-{4-methyl-2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5873757.png)